Lipofectin
Description
Properties
CAS No. |
128835-92-7 |
|---|---|
Molecular Formula |
C83H162ClN2O10P |
Molecular Weight |
1414.6 g/mol |
IUPAC Name |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C42H84NO2.C41H78NO8P.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h20-23,42H,6-19,24-41H2,1-5H3;17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46);1H/q+1;;/p-1/b22-20-,23-21-;19-17-,20-18-; |
InChI Key |
BZFPNVBHFRTHMC-JVDGDQOCSA-M |
SMILES |
O=C(O)[C@@H](CCCCCC/C=C/CCCCCCCC)CCO(C(CCCCCCC/C=C\CCCCCCCC)=O)CO[P@@](O)(OCCN)=O.CCCCCCCC/C=C\CCCCCCCCOC[C@@H](OCCCCCCCC/C=C/CCCCCCCC)C[N+](C)(C)C.[ClH-] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C\CCCCCCCC.CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lipofectin; |
Origin of Product |
United States |
Physico Chemical Principles and Mechanistic Underpinnings of Lipofection
Formation of Nucleic Acid-Lipid Complexes (Lipoplexes)
Lipoplexes are supramolecular assemblies formed through the self-assembly of cationic lipids and anionic nucleic acids. aimspress.commdpi.com This complexation is a critical initial step in the lipofection process, enabling the condensation and protection of the genetic material. mdpi.comneliti.comthermofisher.com
Electrostatic Complexation between Cationic Lipids and Anionic Nucleic Acids
The primary driving force behind lipoplex formation is the strong electrostatic attraction between the positively charged head groups of cationic lipids and the negatively charged phosphate (B84403) backbone of nucleic acids, such as DNA or RNA. mdpi.comneliti.comthermofisher.comaimspress.comnih.govresearchgate.net This spontaneous interaction leads to the condensation of the nucleic acid and its encapsulation within the lipid structure. neliti.comthermofisher.comnih.gov The charge ratio between the cationic lipid and the anionic nucleic acid is a significant factor influencing the formation and characteristics of the lipoplexes. aimspress.comnih.govresearchgate.net
Role of Core Cationic Lipid Components (e.g., DOTMA, DOSPA) in Lipoplex Architecture
Lipofectin is specifically formulated as a 1:1 (w/w) mixture of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and the neutral lipid dioleoylphosphatidylethanolamine (DOPE). thermofisher.comsignagen.com DOTMA is a monovalent cationic lipid characterized by a positively charged trimethylammonium head group and two oleyl hydrocarbon chains. mdpi.comnih.govnih.gov The cationic charge of DOTMA is essential for initiating the electrostatic interaction with the negatively charged nucleic acids, leading to the initial complex formation. mdpi.comneliti.comthermofisher.comnih.gov
Another related polycationic lipid, DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate), is a component of Lipofectamine, a different transfection reagent. nih.govthermofisher.comsignagen.comajol.infonih.gov DOSPA contains a spermine (B22157) functional group, which can influence the packing of DNA within the liposomes and potentially affect transfection efficiency. nih.gov While DOSPA is not a component of this compound, the study of similar cationic lipids like DOTMA and DOSPA provides insights into how the structure of the cationic component influences lipoplex formation and behavior. nih.gov
Functional Contribution of Helper Lipids (e.g., DOPE) in Lipoplex Stability and Delivery Efficacy
Helper lipids, such as DOPE, are often included in cationic lipid formulations like this compound. neliti.comnih.govthermofisher.comsignagen.comajol.info DOPE is a neutral lipid with an inverted cone molecular shape that favors the formation of non-lamellar phases, particularly the inverted hexagonal (HII) phase. aimspress.comlipidmaps.orgmdpi.commdpi.com While neutral, DOPE interacts with cationic lipids and plays a crucial role in enhancing transfection efficiency. mdpi.comneliti.commdpi.com
The inclusion of DOPE is thought to contribute to the stability of liposomes and lipoplexes. mdpi.com Furthermore, DOPE's propensity to form inverted non-lamellar structures is hypothesized to promote the transition from a lamellar lipoplex phase to a non-lamellar structure. ajol.infomdpi.com This structural change is believed to be important for facilitating the escape of the nucleic acid from the endosome after cellular internalization, a critical step for successful gene delivery. nih.govajol.infomdpi.com Studies have shown that the use of DOPE as a helper lipid can lead to higher transfection efficiencies compared to formulations with other lipids like DOPC. mdpi.commdpi.com The interaction between the cationic lipid headgroup and DOPE may form ion pairs, and this interaction is dependent on the chemical moieties present in the cationic lipid headgroup. nih.gov
Modulation of Lipoplex Physico-Chemical Characteristics (e.g., Size, Zeta Potential) in Research Contexts
The physico-chemical characteristics of lipoplexes, including their size and zeta potential, are critical parameters that influence their interaction with cells and subsequent transfection efficiency. nih.govsymbiosisonlinepublishing.com These characteristics can be modulated by factors such as the lipid composition, the ratio of cationic lipid to nucleic acid (charge ratio), and the preparation conditions (e.g., concentration of DNA, pH, buffer composition, salt concentration). aimspress.comnih.govresearchgate.netmdpi.comsymbiosisonlinepublishing.com
The electrostatic interaction between the positively charged liposomes and the negatively charged DNA leads to a decrease in the positive zeta potential of the complexes compared to the pure liposomes. mdpi.comsymbiosisonlinepublishing.com A net positive charge on the lipoplex is generally considered favorable for interaction with the negatively charged cell membrane, facilitating cellular uptake via electrostatic interactions. thermofisher.comnih.govsymbiosisonlinepublishing.com
Research has shown that the size of the lipoplex formed is primarily dependent on the type of cationic lipids used. nih.gov The ratio between the cationic charge of the liposome (B1194612) and the negative charge of the DNA also significantly affects the size of lipoplexes. nih.gov For example, small lipoplexes (less than 200 nm) have been observed to form in excess of either siRNA or cationic lipid, while larger and less stable complexes (around 700 nm) may form near charge neutralization. aimspress.com The presence of buffer electrolytes, such as phosphate in PBS, can also influence the zeta potential by reducing the positive charge of cationic lipids. mdpi.com
Data on the size and zeta potential of lipoplexes formed with this compound (DOTMA:DOPE 1:1 w/w) in specific research contexts illustrate how these properties are characterized. While specific numerical data tables for this compound's size and zeta potential across various conditions were not extensively detailed in the provided snippets, the principles of their modulation are well-established for cationic lipid-based systems. Studies on other cationic lipid formulations, such as DOTAP/DOPE/Cholesterol lipoplexes, have shown that decreasing the charge ratio leads to decreased positive surface charge (zeta potential). symbiosisonlinepublishing.com
Cellular Internalization Pathways of Lipoplexes
For successful gene delivery, lipoplexes must enter the target cells. This process involves interactions with the cell membrane and subsequent internalization.
Predominance of Endocytic Mechanisms
The primary pathway for the cellular internalization of lipoplexes is endocytosis. thermofisher.comnih.govlipidmaps.orgmdpi.comsymbiosisonlinepublishing.comuba.archem960.comnih.govufrgs.brnih.gov Following the initial electrostatic interaction and binding of the positively charged lipoplexes to the negatively charged cell membrane, the cell membrane invaginates, engulfing the lipoplex and forming an intracellular vesicle called an endosome. thermofisher.commdpi.comsymbiosisonlinepublishing.com
Multiple endocytic pathways can be involved in the uptake of lipoplexes, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and clathrin- and caveolin-independent endocytosis. mdpi.comresearchgate.net The specific pathway utilized can be influenced by the composition and physical properties of the lipoplex, as well as the cell type. mdpi.com For instance, some studies suggest that lipoplexes may enter cells through cholesterol-dependent clathrin-mediated endocytosis. nih.gov Non-specific electrostatic interactions with anionic cell surface components like heparin sulfate (B86663) proteoglycans (HSPGs) can facilitate internalization by clathrin and caveolae mediated endocytosis. nih.govresearchgate.net
While endocytosis is considered the predominant mechanism, some research suggests that direct fusion of the lipoplex with the cell membrane might also occur, although this may account for a smaller proportion of internalized complexes. mdpi.comnih.gov However, other studies indicate that efficient lipoplex-mediated transfection requires internalization via endocytosis rather than direct translocation across the plasma membrane. nih.gov
Once inside the cell within endosomes, the lipoplex must escape into the cytoplasm to avoid degradation in the lysosomes and for the nucleic acid to reach its site of action (cytoplasm for RNA, nucleus for DNA). nih.govnih.govmdpi.comresearchgate.netlabster.comnih.gov The helper lipid DOPE is thought to play a role in facilitating this endosomal escape due to its membrane destabilizing properties at the lower pH found within endosomes. nih.gov
Caveolae-Mediated Endocytosis Involvement
Direct Plasma Membrane Fusion as an Alternative Entry Mechanism
In addition to endocytosis, direct fusion of lipoplexes with the plasma membrane has been proposed as an alternative mechanism for cellular entry. This process would bypass the endosomal pathway entirely, potentially leading to more efficient delivery of nucleic acids into the cytoplasm by avoiding entrapment and degradation within endosomes. mdpi.comibidi.com Highly fusogenic lipid formulations are thought to be capable of direct membrane fusion. mdpi.comresearchgate.net Some studies suggest that inhibiting endocytic uptake can even enhance transfection efficiency, possibly by favoring this direct fusion pathway. mdpi.comresearchgate.net The presence of helper lipids like DOPE in this compound is believed to promote membrane fusion events, both with the plasma membrane and with endosomal membranes. mdpi.com
Influence of Cell Type on Uptake Pathway Selection
The specific endocytic pathways utilized for lipofection are significantly influenced by the cell type being transfected. Different cell lines exhibit varying levels of activity for clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. thermofisher.commdpi.comnih.govnih.govwikipedia.org Consequently, the dominant uptake mechanism for this compound-mediated lipoplexes can differ considerably between cell types. For example, some studies have highlighted the prevalence of caveolae-mediated endocytosis in certain primary cells, while others indicate a more significant contribution from clathrin-mediated endocytosis in different cell lines. nih.govnih.gov Understanding the preferred uptake pathways in a specific cell type is crucial for optimizing lipofection efficiency.
Intracellular Trafficking and Overcoming Subcellular Barriers
Following cellular uptake, lipofection complexes face several intracellular barriers that must be overcome for successful delivery of the nucleic acid to its site of action (cytoplasm for RNA, nucleus for DNA). These barriers include navigating the endosomal network and escaping from endosomes to avoid lysosomal degradation. thermofisher.commdpi.comnih.govozbiosciences.comsynthego.com
Navigating the Endosomal Network
Upon internalization via endocytosis, lipofection complexes are contained within endocytic vesicles, which mature through a series of compartments known as the endosomal network, progressing from early endosomes to late endosomes and eventually fusing with lysosomes. mdpi.comthno.orgnih.gov Lysosomes contain hydrolytic enzymes that can degrade nucleic acids, thus representing a major barrier to successful transfection. mdpi.comnih.gov Efficient transfection requires the lipoplexes to escape from the endosomal pathway before reaching the lysosomes. mdpi.comnih.gov The intracellular trafficking of lipofection complexes can involve movement along microtubules, although some studies suggest that efficient lipofection reagents like Lipofectamine can avoid active transport along microtubules, relying instead on random Brownian motion within the cytoplasm to evade lysosomal delivery. nih.govresearchgate.netx-mol.com This avoidance of the typical endosomal maturation pathway is considered a key factor in the higher efficiency of some lipofection formulations. nih.govresearchgate.net
Endosomal Maturation and Acidification
Upon entering the cell, lipoplexes are enclosed within endosomes, which undergo a process of maturation. mdpi.comnih.gov This maturation is characterized by a progressive decrease in the pH of the endosomal lumen, mediated by vacuolar H+-ATPase proton pumps that actively transport protons into the vesicle. nih.govmdpi.combiorxiv.org Early endosomes typically have a slightly acidic pH of approximately 6.5, which transitions to around 5.5 in late endosomes. mdpi.comnih.govmdpi.com Ultimately, late endosomes can fuse with lysosomes, highly acidic organelles (pH ~4.7) rich in hydrolytic enzymes and nucleases capable of degrading nucleic acids. mdpi.comnih.gov This progressively acidic environment within the endosomal network is a critical factor influencing the fate of the internalized lipoplexes and their nucleic acid cargo.
Mechanisms of Endosomal Escape: Theoretical Frameworks
To avoid degradation within the lysosomal compartment, nucleic acids must escape from endosomes into the cytoplasm. mdpi.comnih.gov This endosomal escape is often considered a major bottleneck in the lipofection process and is the subject of several theoretical frameworks explaining how cationic lipid-based formulations facilitate this crucial step. mdpi.comnih.gov
One prominent hypothesis suggests that endosomal escape occurs through the destabilization and fusion of the lipoplex membrane with the endosomal membrane. nih.govmdpi.compsu.edunih.gov This is primarily attributed to electrostatic interactions between the positively charged cationic lipids in the lipoplex and the negatively charged lipids, such as phosphatidylserine (B164497) (PS), that are present on the inner leaflet of the endosomal membrane and can flip to the outer leaflet upon destabilization. mdpi.comnih.govresearchgate.netingentaconnect.comacs.orgnih.gov This interaction can trigger a transition in lipid organization, potentially from a lamellar to a non-bilayer inverted hexagonal (HII) phase, which is believed to drive membrane fusion and create a pathway for the release of the nucleic acid cargo into the cytoplasm. ingentaconnect.comacs.orgnih.govpnas.orgacs.org The helper lipid DOPE, a key component of this compound, is known to be a non-bilayer forming lipid that can promote the formation of the HII phase and enhance membrane fusion, thereby facilitating endosomal escape. nih.govpnas.orgmdpi.com Experimental evidence suggests a correlation between the fusogenicity of lipid vectors and transfection efficiency. nih.gov
Another proposed mechanism is the "proton sponge effect." nih.govmdpi.compsu.edu This theory suggests that cationic or ionizable lipids with buffering capabilities, such as the DOSPA component found in Lipofectamine (a related transfection reagent also containing DOPE), can buffer the influx of protons into the endosome as it acidifies. mdpi.commdpi.commdpi.com To compensate for this buffering, the vacuolar H+-ATPase continues to pump protons into the endosome, leading to an increased influx of counterions, such as chloride ions, and water. mdpi.commdpi.com This accumulation of ions and water within the endosome increases osmotic pressure, causing the endosome to swell and potentially rupture, releasing its contents into the cytosol. mdpi.commdpi.compsu.eduacs.orgmdpi.comnih.govmdpi.com While the proton sponge effect is well-described for some cationic polymers, its specific contribution to this compound-mediated transfection, which contains DOTMA (a permanently cationic lipid) and DOPE, is discussed in the context of broader cationic lipid mechanisms. mdpi.comugent.be
A mechanism closely linked to membrane destabilization involves the flip-flop of anionic lipids from the cytoplasmic-facing monolayer to the luminal monolayer of the endosomal membrane. researchgate.netingentaconnect.comnih.govpnas.orgacs.org These anionic lipids can then interact electrostatically with the cationic lipids of the internalized lipoplex, forming charge-neutral ion pairs. researchgate.netingentaconnect.compnas.orgacs.org The formation of these ion pairs can lead to a rearrangement of lipids, reducing the effective headgroup area of the cationic lipids and promoting the formation of non-bilayer structures. mdpi.comingentaconnect.comnih.gov This process can weaken the interaction between the nucleic acid and the cationic lipids, facilitating the dissociation of the nucleic acid from the lipoplex and its release into the cytoplasm. researchgate.netpnas.orgacs.org
"Proton Sponge Effect" Theory and Empirical Evidence
Cytosolic Transit and Nucleic Acid Integrity
Following successful endosomal escape, the released nucleic acid must navigate the cellular cytoplasm to reach its functional destination. For plasmid DNA, this typically involves translocation to the nucleus for transcription, while for mRNA and siRNA, the cytoplasm is the primary site of action (translation for mRNA, interaction with RISC for siRNA). wikipedia.orgnih.govfrontiersin.orgoup.com The cytoplasm contains various enzymes, including nucleases, that can potentially degrade unprotected nucleic acids. mdpi.com While cationic lipids in lipoplexes offer some protection to the nucleic acid cargo, the extent to which this protection is maintained after endosomal escape and dissociation from the lipid complex can influence nucleic acid integrity during cytosolic transit. psu.eduresearchgate.net The movement of nucleic acids within the cytoplasm is often described as random diffusion, although interactions with cellular components can influence their mobility. researchgate.net Maintaining the integrity of the nucleic acid during this cytosolic journey is crucial for its intended biological function.
Nuclear Translocation of Delivered DNA in Dividing and Non-Dividing Cells
The successful expression of a transgene delivered via lipofection is contingent upon the ability of the plasmid DNA to reach the cell nucleus, the site of transcription in eukaryotic cells. This nuclear translocation step represents a significant intracellular barrier and is a key determinant of transfection efficiency, particularly in non-viral gene delivery methods like lipofection nih.govlabmartgh.com.
Following cellular uptake, typically through endocytosis, the lipoplexes (complexes of cationic lipids and DNA) are released into the cytoplasm wikipedia.orgnih.gov. The plasmid DNA must then navigate the crowded cytoplasmic environment and ultimately cross the nuclear envelope to access the transcriptional machinery nih.govCurrent time information in Lower Assam Division, IN.. The mechanism of nuclear entry differs significantly between dividing and non-dividing cells.
In actively dividing cells, the nuclear envelope undergoes breakdown during mitosis. This temporary dissolution allows cytoplasmic contents, including plasmid DNA, to gain access to the nuclear space wikipedia.orgnih.govCurrent time information in Lower Assam Division, IN.medkoo.comciteab.comlipidmaps.org. Upon reformation of the nuclear envelope in the daughter cells, the DNA can become passively enclosed within the nucleus nih.govciteab.com. This cell cycle-dependent mechanism is considered a primary route for nuclear entry in proliferating cell populations and contributes to the generally higher transfection efficiency observed in dividing cells compared to their non-dividing counterparts wikipedia.orglipidmaps.orguni.lu. Confocal microscopy studies have shown that plasmid DNA delivered by lipofection is often observed in the perinuclear region before entering the nucleus during mitotic events nih.gov.
In contrast, non-dividing or post-mitotic cells retain an intact nuclear envelope, which acts as a formidable barrier to the entry of large molecules like plasmid DNA nih.govCurrent time information in Lower Assam Division, IN.citeab.com. In these cells, DNA must traverse the nuclear envelope, likely through the nuclear pore complexes (NPCs) nih.govwikipedia.orgCurrent time information in Lower Assam Division, IN.citeab.com. This process is thought to involve active transport mechanisms, potentially facilitated by the association of DNA with cellular proteins that possess nuclear localization signals (NLSs) nih.govwikipedia.orgCurrent time information in Lower Assam Division, IN.nih.gov. While the exact mechanisms by which lipofected DNA crosses the intact nuclear envelope in non-dividing cells are not fully elucidated, research indicates that it can occur, albeit typically with lower efficiency than in dividing cells medkoo.comlipidmaps.orguni.lu.
Studies have quantified the inefficiency of DNA delivery to the nucleus following lipofection. It has been estimated that while thousands of plasmid copies (between 2000 and 10000) may be delivered into the cytoplasm of a cell, only a small fraction (ranging from 20 to 1000 copies) is detected in the nucleus within 24-36 hours post-transfection Current time information in Lower Assam Division, IN.. This highlights the nuclear barrier as a major bottleneck.
Research efforts have focused on enhancing the nuclear import of DNA in non-dividing cells, often by incorporating NLS peptides into the transfection complexes nih.govepo.org. For instance, conjugating a nonclassical NLS containing the M9 sequence of heterogeneous nuclear ribonucleoprotein (hnRNP) A1 to a cationic peptide scaffold has been shown to significantly improve transfection efficiency and marker gene expression in confluent (non-dividing) mammalian endothelial cells nih.govtaylorandfrancis.com. This suggests that actively directing the DNA towards the nuclear import machinery can overcome some of the limitations posed by the intact nuclear envelope.
Despite the general understanding that cell division enhances nuclear entry, one study investigating the effect of DNA nuclear targeting sequences (DTS) reported no significant difference in nuclear copy numbers of plasmids after lipofection between dividing and non-dividing cells labmartgh.comuba.ar. However, this particular study did not observe a beneficial effect of the tested DTS on nuclear uptake or transgene expression, suggesting that the context and specific sequences involved in nuclear targeting are critical.
The efficiency of nuclear translocation also impacts the onset and level of transgene expression. In non-dividing cells, where nuclear entry is less efficient, the delay in DNA reaching the nucleus can result in slower and lower levels of gene expression compared to dividing cells or methods that bypass the nuclear barrier, such as mRNA transfection uni.lu.
The following table summarizes some key quantitative findings related to plasmid DNA delivery and nuclear localization following lipofection:
| Process | Estimated Number of Plasmids per Cell | Notes | Source |
| Delivered to Cytoplasm (post-lipofection) | 2000 - 10000 | Estimated number internalized per cell. | Current time information in Lower Assam Division, IN. |
| Detected in Nucleus (24-36h post-lipofection) | 20 - 1000 | Represents the fraction that successfully reached the nucleus. | Current time information in Lower Assam Division, IN. |
| Transfection Efficiency in Non-Dividing Cells (DNA) | < 5% (example with GFP expression) | Lower efficiency compared to dividing cells or RNA transfection. | uni.lu |
| Transfection Efficiency in Non-Dividing Endothelial Cells (with NLS conjugate) | 83% (example with marker gene expression) | Demonstrates enhancement of nuclear import with targeting strategies. | nih.govtaylorandfrancis.com |
Academic Research Applications and Methodological Considerations
Diverse Nucleic Acid Delivery Capabilities
Lipofection reagents are capable of delivering a range of nucleic acids, including plasmid DNA, mRNA, siRNA, miRNA, and other genetic payloads like single-stranded oligonucleotides and CRISPR/Cas9 systems. researchgate.netthermofisher.comnih.govresearchgate.netidtdna.comoup.comresearchgate.netacs.org
Lipofection is commonly used for transfecting cells with plasmid DNA to study gene expression. This can be achieved in both transient and stable formats. researchgate.netlonza.comnih.govcellculturecompany.com Transient transfection involves the temporary introduction of nucleic acids, resulting in gene expression for a limited period, suitable for short-term gene expression or knockdown studies. lonza.comcellculturecompany.com Stable transfection, on the other hand, requires the integration of the transfected DNA into the host cell's chromosomes, often necessary for long-term gene regulation studies or generating stable cell lines. researchgate.netlonza.com While supercoiled plasmids may offer better initial transient transfection rates, linearized plasmids are sometimes preferred for stable integration. researchgate.net Selective markers, such as antibiotic resistance genes (e.g., neomycin, puromycin), are typically used to screen for stably transfected cells. researchgate.net Studies have evaluated the efficiency of lipofection reagents like Lipofectamine 3000 for transient gene expression in various cell lines, assessing transfection efficiency through methods like fluorescence microscopy and flow cytometry to quantify GFP-expressing cells. sbmu.ac.ir
Lipofection is also employed for delivering mRNA into cells, enabling transient protein expression for functional studies. oup.commdpi.comnih.govresearchgate.net This approach is valuable for rapid protein production and analyzing gene function without establishing stable cell lines. cellculturecompany.com Studies have investigated the relationship between mRNA delivery timing and protein expression using lipid-based transfection. oup.comnih.govresearchgate.net For instance, research using Lipofectamine-mediated mRNA delivery has shown that while there is large cell-to-cell variability, the delivery time and expression rate are not intrinsically correlated at the single-cell level, although population-averaged values change with external factors like serum concentration. oup.comresearchgate.net Increasing serum protein concentration has been observed to decrease transfection efficiency and prolong delivery times with Lipofectamine-mediated delivery. oup.comnih.govresearchgate.net
Data from a study on mRNA delivery and protein expression in HeLa cells using LipoMM-formulated mRNA showed a linear dependence of uptake and EGFP expression on dose. mdpi.com
| mRNA Dose (ng) | Average EGFP Expression (Relative) @ 4h | Average EGFP Expression (Relative) @ 24h | Average EGFP Expression (Relative) @ 72h |
| 10 | ~0.4 | ~16 | ~5 |
| 100 | ~4 | ~160 | ~50 |
Note: Data is approximate based on visual estimation from a graph in the source. mdpi.com
Lipofection is a key method for delivering small interfering RNA (siRNA) and microRNA (miRNA) to induce gene silencing through RNA interference (RNAi). genscript.comthermofisher.comoup.comresearchgate.netsums.ac.ir This technique is crucial for research aimed at understanding gene function and therapeutic development. genscript.com siRNA, after binding with the RNA-induced silencing complex (RISC), specifically targets and cleaves complementary mRNA, leading to its degradation and subsequent gene silencing. genscript.com Lipofection reagents like Lipofectamine RNAiMAX are optimized for efficient siRNA and miRNA delivery. genscript.comthermofisher.com Studies have compared the efficiency of different cationic lipids, including Lipofectamine, for siRNA and antisense oligodeoxynucleotide transfection in cell lines, assessing cellular uptake and the degree of target gene downregulation. sums.ac.ir Factors such as the choice and volume of transfection reagent, the amount of siRNA, cell density, and incubation time are critical for optimizing siRNA transfection efficiency and minimizing cytotoxicity. thermofisher.com
Data from a study comparing Lipofectamine and FuGENE6 for CD40 downregulation via siRNA and antisense ODNs in DCs and BCL1 cells showed varying transfection efficiencies. sums.ac.ir
| Cell Line | Nucleic Acid | Transfection Reagent | Transfection Efficiency (%) | CD40 Expression After Transfection (%) |
| DCs | siRNA (3 μM) | Lipofectamine | 80.5 | 13 |
| DCs | siRNA (3 μM) | FuGENE6 | 82.1 | 18 |
| BCL1 | siRNA (3 μM) | Lipofectamine | 96.5 | Not specified |
| BCL1 | siRNA (3 μM) | FuGENE6 | 95.1 | Not specified |
| DCs | Antisense ODN (6 μM) | Lipofectamine | 77 | 21 (downregulation) |
| DCs | Antisense ODN (6 μM) | FuGENE6 | 80.9 | 19 (downregulation) |
| BCL1 | Antisense ODN (6 μM) | Lipofectamine | 95.1 | Not specified |
| BCL1 | Antisense ODN (6 μM) | FuGENE6 | 94.2 | Not specified |
Note: Transfection efficiency was measured by cellular uptake of labeled nucleic acids. CD40 expression decrease indicates downregulation. sums.ac.ir
Beyond standard DNA and RNA, lipofection is also used for delivering other genetic payloads. This includes single-stranded oligonucleotides and components of the CRISPR/Cas9 gene editing system. researchgate.netresearchgate.netidtdna.combiorxiv.org Lipofection reagents have been explored for delivering pre-assembled Cas9 protein and guide RNA (gRNA) complexes (RNPs) for genome editing applications. researchgate.netidtdna.combiorxiv.orgresearchgate.net Studies have compared lipofection (using reagents like Lipofectamine CRISPRMAX) with other delivery methods like electroporation for their efficiency in introducing Cas9 RNPs and donor DNA (including single-stranded oligodeoxynucleotides) for targeted gene modifications. researchgate.netbiorxiv.org While lipofection can be effective for RNP delivery and inducing insertions/deletions, electroporation has sometimes shown superior efficiency for homology-directed recombination (knock-in) in certain cell types. biorxiv.org
Small Interfering RNA (siRNA) and MicroRNA (miRNA) Transfection for Gene Silencing Research
Application Across Varied Cell and Tissue Models in Research
Lipofection is applicable to a variety of cell and tissue models commonly used in research. genscript.comresearchgate.netacs.orgmdpi.comresearchgate.netbiorxiv.orgtandfonline.comnih.govbio-rad.com
Immortalized mammalian cell lines are frequently used in conjunction with lipofection due to their ease of culture and relatively robust nature compared to primary cells. bitesizebio.comgoogle.com Lipofection has been successfully applied to transfect various immortalized cell lines, including HEK293T, A549, HT1080, DU145, PSN1, COS-7L, CHO-S, and Huh-7 cells, for delivering different nucleic acids such as plasmid DNA and mRNA. sbmu.ac.iracs.orgmdpi.comtandfonline.com While generally easier to transfect than primary cells, immortalized cell lines can still exhibit varying transfection efficiencies, and cytotoxic effects may be observed. bitesizebio.comgoogle.com Factors like cell passage number can influence transfection efficiency in immortalized lines. thermofisher.comgoogle.com
Studies have evaluated lipofection efficiency in various immortalized cell lines. For example, a study using Lipofectamine 2000 to transfect mRNA showed varying levels of EGFP expression across different immortalized cell lines. acs.org
| Cell Line | Cell Type | EGFP Expression (% of viable cells) |
| HEK293T | Human embryonic kidney | ~92 |
| A549 | Human lung carcinoma | >20 |
| HT1080 | Human fibrosarcoma | >20 |
| DU145 | Human prostate carcinoma | >20 |
| PSN1 | Human pancreatic adenocarcinoma | >20 |
| (Other 9 lines) | Varied cancer types | <20 |
Note: EGFP expression was assessed 24 hours post-transfection with LNPLH/mRNA complex, compared to Lipofectamine 2000 as a positive control. The table shows results for LNPLH, with HEK293T specifically mentioned for Lipofectamine 2000 efficiency. acs.org
Another study examined the effect of endotoxin (B1171834) on plasmid DNA transfection efficiency using Lipofectamine reagents in COS-7L, CHO-S, and Huh-7 immortalized cell lines. tandfonline.com
| Cell Line | Transfection Reagent Used | Endotoxin Level (EU/µg DNA) | Transfection Efficiency (Relative to 0 EU/µg DNA) |
| COS-7L | Lipofectamine 2000 | 0 | 100% |
| COS-7L | Lipofectamine 2000 | >2000 | Decreased |
| COS-7L | Lipofectamine 2000 | 15000 | ~50% |
| CHO-S | Lipofectamine 2000 | 0 | 100% |
| CHO-S | Lipofectamine 2000 | >2000 | Decreased |
| CHO-S | Lipofectamine 2000 | 15000 | ~50% |
| Huh-7 | Lipofectamine Plus | 0 | 100% |
| Huh-7 | Lipofectamine Plus | >2000 | Decreased (more sensitive than COS-7L, CHO-S) |
Primary Cell Cultures (e.g., Neurons, Mesenchymal Stem Cells, Glial Cells, Fibroblasts, Osteoblasts)
Lipofection, including the use of Lipofectin and its related products like Lipofectamine, has been applied in the transfection of various primary cell cultures, although achieving high efficiency can be a challenge compared to immortalized cell lines. Primary cells are often preferred in research as they are considered more biologically relevant and closely mimic the in vivo situation. researchgate.net
Studies have explored the use of Lipofectamine for transfecting primary neurons, including cortical, hippocampal, dorsal root ganglion, and motor neurons, with various types of nucleic acids. nih.govozbiosciences.com High transfection efficiency has also been reported in primary astrocytes, oligodendrocyte precursors, and neural stem cells using optimized reagents like NeuroMag, a Magnetofection-based reagent specifically designed for neurons. ozbiosciences.com
Mesenchymal Stem Cells (MSCs), such as bone marrow-derived MSCs (BMSCs) and human adipose tissue-derived MSCs (hASCs), are valuable for their differentiation potential and therapeutic applications. frontiersin.orgresearchgate.net However, MSCs are known to be difficult to transfect. researchgate.net While chemical reagents like Lipofectamine are convenient and less cytotoxic than some other methods for introducing exogenous DNA into MSCs, a major limitation has been low transfection efficiency in these cells. researchgate.net Optimization studies have aimed to improve transfection efficiency in hASCs by evaluating optimal quantities of lipoplex components. researchgate.net For instance, a combination of Lipofectamine LTX and its "PLUS" reagent with plasmid DNA showed improved transfection efficiency in hASCs. researchgate.net
Fibroblasts are another type of primary cell used in research. While lipid-based transfection methods can be inefficient for primary cells, approaches combining different reagents, such as Lipofectamine LTX and FuGENE HD, have demonstrated increased gene transfer efficiency in primary fibroblasts. researchgate.net
Spermatogonial stem cells (SSCs) from animal testes have also been targets for gene transfer using lipofection. In a study involving goat SSCs, Lipofectamine Stem reagent and Lipofectamine 2000 carriers resulted in higher percentages of eGFP-expressing SSC colonies compared to electroporation, while also showing better cell viability. dovepress.com
Considerations for Difficult-to-Transfect Cell Types
Certain cell types, including many primary cells and some immortalized cell lines, are notoriously difficult to transfect efficiently using traditional methods. researchgate.netresearchgate.netthe-scientist.comsigmaaldrich.com This difficulty can be a significant hurdle in research, particularly when working with more biologically relevant cell models. the-scientist.com
Lipofectamine 3000 is highlighted as a reagent designed to provide superior efficiency for a broad spectrum of difficult-to-transfect cell types, including various cell lines like HEK 293, HeLa, LNCaP, HepG2, and A549. the-scientist.comthermofisher.comthermofisher.com It is reported to achieve high transfection efficiency with improved cell viability in these challenging cell lines. the-scientist.comthermofisher.comthermofisher.com For example, Lipofectamine 3000 demonstrated significantly higher transfection efficiency compared to Lipofectamine 2000 and FuGENE HD in several cell lines. thermofisher.comthermofisher.com
Human lymphoblast TK6 cell line, important for genotoxic studies, is known to be extremely hard to transfect, emphasizing the need for optimized methods for such cell types. researchgate.net While lipid-based methods can be less efficient for primary cells, the development of reagents and protocols specifically tailored for difficult-to-transfect cells aims to overcome these limitations. researchgate.netresearchgate.net
In Vitro and Ex Vivo Research Models
Lipofection is a widely used method for introducing nucleic acids into cells in in vitro settings, serving as a fundamental technique in biomedical research to manipulate gene expression and study intracellular molecular mechanisms. frontiersin.orgmdpi.com It is commonly employed for RNA interference (RNAi) studies using cationic lipid-based vectors. mdpi.com
In vitro applications of Lipofectamine products are extensive, ranging from standard DNA and RNA delivery to gene editing. thermofisher.comresearchgate.net These reagents are used in a variety of cell types, both adherent and in suspension. frontiersin.org
Ex vivo research involves working with living cells or tissues that have been removed from an organism. Lipofection has been explored for ex vivo applications, although challenges exist in translating in vitro findings, particularly regarding transfection efficiency, immunogenicity, cytotoxicity, and stability. mdpi.com
Studies have investigated lipid-based transfection in ex vivo models, such as using cationic lipids in human whole blood to transfect primary monocytes. mdpi.com In such models, reagents like Lipofectamine RNAiMAX have shown promise, exhibiting low toxicity and high transfection efficiency in monocytes with minimal immune activation. mdpi.com
Lipofection has also been used in ex vivo assays involving the culture and treatment of cells, such as human T-lymphoblastoid cells (CEM cells), in three-dimensional bioreactor systems. nih.gov Transfection with lipoplexes containing Lipofectamine and plasmid DNA has been shown to affect cell growth in these ex vivo models. nih.gov
While electroporation is often a common method for delivering components for ex vivo genome editing, synthetic materials like Lipofectamine have also been utilized. nih.gov However, concerns about toxicity and cell morphological changes associated with Lipofectamine in ex vivo applications have been noted, highlighting the need for developing novel synthetic delivery systems with improved efficiency and safety for difficult-to-transfect cells in ex vivo settings. nih.gov
Select Non-Human In Vivo Research Applications
While this compound and many of its related products are primarily optimized for in vitro transfection, there is interest in developing lipid-based systems for in vivo applications. thermofisher.comresearchgate.net However, the performance of commercially available transfection reagents for in vivo use cases often falls short compared to their in vitro efficacy. researchgate.net Cationic lipid compositions, while effective for in vitro DNA/RNA delivery, can lead to cytotoxicity and inflammatory reactions when administered systemically in vivo, making some formulations inappropriate for gene delivery in human or animal models. researchgate.net
Despite these challenges, research continues into developing lipid nanoparticle (LNP) technology for in vivo delivery, which has shown success in clinical applications like mRNA vaccines. mdpi.comthermofisher.com These advancements aim to enable the targeted delivery of nucleic acids in live organisms. thermofisher.comthermofisher.com
Some Invitrogen reagents are specifically optimized for use in live organisms, such as Invivofectamine 3.0 Reagent. thermofisher.com These in vivo delivery solutions, including Vivofectamine lipid nanoparticles, are being explored for applications in rodents and non-human primates for delivering nucleic acid therapeutics to various targets, including the CNS, eye, and tumors, often via local administration routes. thermofisher.com
Optimization efforts are also directed at adapting in vitro transfection protocols for potential in vivo applications, which may involve functionalizing lipoplexes with molecules like PEG-FA for targeted delivery, such as to cancer cells overexpressing folate receptors. researchgate.net
Optimization of Lipofection Protocols for Research Efficiency
Optimizing transfection conditions is crucial to achieve desired transfection efficiencies and ensure reproducible results in research. promega.cathermofisher.com Every cell type and transfection procedure has specific requirements for optimal foreign DNA introduction, and these conditions can vary significantly even among similar cell types. thermofisher.com
Parameters Influencing Transfection Efficiency
Several key parameters can influence the efficiency of lipofection. These include the amount of nucleic acid, the ratio of transfection reagent to nucleic acid, the incubation time of the lipid-nucleic acid complex, and the cell density at the time of complex addition. promega.cathermofisher.combiocompare.com Other factors such as nucleic acid purity, complex formation time, cell confluence, and harvest timepoint also play a role. biocompare.com
The quality and concentration of the nucleic acid used are also important. thermofisher.combiocompare.com High-quality, endotoxin-free nucleic acid is recommended. biocompare.com
The complex formation time, typically ranging from 15 to 30 minutes, can also be dependent on the specific application. biocompare.com
Ratio of Lipofection Reagent to Nucleic Acid
The ratio of the cationic lipid transfection reagent to the nucleic acid is a critical parameter that requires optimization for efficient lipofection. frontiersin.orgpromega.cathermofisher.comnih.govfishersci.ieresearchgate.net This ratio is particularly important if the culture medium contains serum. promega.ca
The principle behind optimizing this ratio is to ensure that the positive charge from the cationic lipid component is sufficient to neutralize or exceed the negative charge from the phosphate (B84403) backbone of the DNA or RNA. promega.ca This results in the formation of a net neutral or positively charged complex, which facilitates interaction with the negatively charged cell membrane and subsequent cellular uptake. promega.cathermofisher.com
The optimal ratio of transfection reagent to DNA is highly cell type-dependent. thermofisher.com As a starting point for optimization, researchers often vary the amount of transfection reagent while keeping the plasmid DNA concentration constant, testing different ratios (e.g., 1:1, 3:1, and 5:1 volume to mass ratios). thermofisher.com
Studies have investigated the effect of different DNA:lipid ratios on transfection efficiency. For example, in one study comparing various reagents, transfection was found to be most efficient with a DNA:lipid ratio of 1:4 for all tested reagents, including Lipofectamine 2000. biocompare.com
It is recommended to start with the smallest amount of Lipofectamine suggested by the manufacturer that is expected to be least cytotoxic. The amount of nucleic acid should also be carefully considered; too little can lead to low transfection efficiency. Calculating the molar ratio between plasmid molecules and cells can be helpful in understanding the optimal ratio for transfection efficiency, especially in co-transfection experiments involving multiple nucleic acids.
Interactive Table: Effect of DNA:Lipid Ratio on Transfection Efficiency (Example Data)
| DNA:Lipid Ratio | Transfection Efficiency (%) (Example) |
| 1:0.5 | 10 |
| 1:1 | 25 |
| 1:2 | 35 |
| 1:4 | 45 |
| 1:8 | 30 |
| 1:16 | 15 |
Note: This table presents hypothetical example data based on the concept that transfection efficiency varies with the DNA:lipid ratio and requires optimization. Actual optimal ratios and efficiencies are highly dependent on the specific cell type, nucleic acid, and transfection reagent used.
Nucleic Acid Concentration and Purity
The concentration and purity of the nucleic acid are critical factors influencing transfection efficiency. Using high-quality DNA, typically purified using methods like column chromatography or cesium chloride gradient centrifugation, is essential to avoid cytotoxic effects caused by impurities. sigmaaldrich.comthermofisher.com The purity can be assessed by measuring the OD 260/280 ratio, which should ideally fall between 1.7 and 1.9. thermofisher.com Deviations from this range may indicate contamination and can negatively impact transfection outcomes. thermofisher.com The optimal amount of DNA required for transfection varies depending on the cell type and the specific plasmid preparation. thermofisher.com While some cell lines might tolerate higher DNA concentrations, others, particularly more sensitive or primary cells, may require lower amounts to prevent excessive cell death. thermofisher.com Researchers often recommend preparing working concentrations of DNA between 0.5 and 1 µg/µL. thermofisher.com
Cell Seeding Density and Confluency
The density and confluency of cells at the time of transfection significantly affect efficiency and cell viability. Transfecting cells at an appropriate density is crucial for optimal results. thermofisher.comsigmaaldrich.com High cell density, typically 50-80% confluence, is often recommended for high transfection efficiency and expression levels, as well as to minimize cytotoxicity. thermofisher.com Transfecting at too low a density (e.g., 30-40%) can result in lower transient plasmid transfection efficiency, partly because rapidly dividing cells may retain less plasmid over time and there are fewer cells available to survive the transfection process. researchgate.net Conversely, over-confluent cells (>95%) may also exhibit impaired efficiency as they are not actively dividing, a state that can be less conducive to efficient transfection with some reagents. biocompare.com Maintaining consistent seeding conditions across experiments is important for reproducibility. thermofisher.com
Incubation Durations for Complex Formation and Cell Exposure
The incubation times for both the formation of the this compound-nucleic acid complexes and the subsequent exposure of cells to these complexes are critical for successful transfection. Complex formation typically involves diluting the nucleic acid and this compound in a serum-free medium, followed by a brief incubation period at room temperature. thermofisher.comthermofisher.com For this compound, this incubation for complex formation is often recommended to be between 10 and 15 minutes. thermofisher.comthermofisher.com Some protocols suggest letting the diluted this compound stand for a longer period (30-45 minutes) before combining with the diluted DNA. thermofisher.comthermofisher.com The incubation time of the cells with the transfection complexes also varies depending on the cell line and the specific protocol. thermofisher.com Recommended incubation times for cell exposure can range from 5 to 24 hours. thermofisher.com While longer exposure can sometimes increase efficiency, it may also lead to increased cytotoxicity, particularly with certain lipid reagents or in serum-free conditions. thermofisher.com Some newer transfection reagents may not require removal of the complexes, but for this compound, protocols often involve replacing the transfection medium with fresh growth medium after a defined incubation period (e.g., 4-6 hours). researchgate.netprotocols.iobio-rad.com
Here is a table summarizing typical incubation durations:
| Step | Duration | Notes | Source |
| This compound Dilution | 30-45 minutes | In serum-free medium, before mixing with DNA | thermofisher.comthermofisher.com |
| Complex Formation | 10-15 minutes | After combining diluted DNA and this compound | thermofisher.comthermofisher.com |
| Cell Exposure to Complexes | 5-24 hours | Varies by cell type; monitor for toxicity | thermofisher.comthermofisher.com |
| Complex Removal/Medium Change | After 4-6 hours | Recommended in some protocols | researchgate.netprotocols.iobio-rad.com |
Medium Composition (e.g., Serum Presence, Additives)
The composition of the culture medium, particularly the presence of serum and other additives, significantly impacts this compound-mediated transfection efficiency. Serum contains components like albumin and nucleases that can interfere with the formation of this compound-nucleic acid complexes and reduce transfection efficiency. researchgate.netbiocompare.com Therefore, it is generally recommended to form the complexes in a serum-free medium, such as Opti-MEM® I Reduced Serum Medium. thermofisher.comthermofisher.comresearchgate.netthermofisher.combiocompare.com While complex formation should occur in serum-free conditions, cells can sometimes be transfected in the presence of serum, although this may require optimization of the lipid amount. thermofisher.comsigmaaldrich.com Some serum-free media formulations may also inhibit cationic lipid-mediated transfection, so testing compatibility is advised. thermofisher.comthermofisher.comthermofisher.com The presence of antibiotics in the medium during transfection can also interfere with cell health and efficiency and is often avoided. researchgate.netthermofisher.com However, some protocols suggest that antibiotics can be used during transfection and that the presence of serum (>5%) can minimize toxicity and, in some cases, increase efficiency. sigmaaldrich.comthermofisher.com The effect of serum on transfection efficiency can vary depending on the specific lipid-based carrier; for Lipofectamine, increasing serum concentration has been shown to decrease efficiency and increase delivery time in some studies, in contrast to other lipid nanoparticle formulations. oup.com Heparin, an additive in some culture systems, has also been shown to significantly reduce lipofection efficiency, an effect that can potentially be restored by adding protamine. researchgate.net
Strategies for Enhanced Endosomal Escape in Research Systems
A major bottleneck in cationic lipid-mediated transfection, including with this compound, is the inefficient escape of the nucleic acid from endosomal compartments following cellular uptake. nih.govmdpi.com Strategies to enhance endosomal escape are actively being investigated to improve transfection efficiency. One proposed mechanism for endosomal escape involves the electrostatic interactions between the positively charged lipid envelope of the lipoplex and the negatively charged endosomal membrane, which can lead to membrane destabilization. nih.gov Helper lipids, such as phosphatidylethanolamines (like DOPE, a component of this compound), are included in liposome (B1194612) formulations to contribute to endosomal membrane destabilization, thereby facilitating lipoplex escape. nih.gov
Other strategies explored in research systems, although not always specific to this compound itself but relevant to cationic lipid-mediated delivery, include the use of pH-sensitive lipids or polymers that can trigger the release of nucleic acids in the acidic environment of the endosome. nih.gov For instance, acid-labile PEG-lipids have been designed to shed their PEG chains in the low-pH environment of late endosomes, allowing for more efficient endosomal escape by restoring electrostatic interactions between the complex and endosomal membranes. nih.gov Inhibiting endosomal recycling or promoting direct cytosolic entry are also being explored as alternative strategies to enhance the amount of nucleic acid reaching the cytoplasm. mdpi.com While excessive amounts of cationic or pH-activated ionizable lipids can increase uptake and escape, they can also lead to unwanted toxicity due to membrane destabilization, highlighting the need for careful lipid selection and composition optimization. nih.gov Some studies have shown that anionic liposomes loaded with siRNA can demonstrate more effective endosomal escape compared to certain cationic transfection reagents. mdpi.com Photothermally triggered systems using near-infrared (NIR) irradiation have also been developed to achieve "on-demand" endosomal escape by utilizing the photothermal effect to overcome the endosomal barrier. dovepress.com
Methodologies for Repeated Gene Delivery in Experimental Settings
In certain experimental settings, achieving sustained or higher levels of gene expression may require repeated administrations of nucleic acids. Methodologies for repeated gene delivery using cationic lipids like this compound have been explored in research. One study demonstrated that repeated DNA transfections using Lipofectamine, with intervals such as 48 hours, could significantly increase transfection efficiency in cell types like mesenchymal stem cells (MSCs) and dendritic cells (DCs) without negatively impacting cell viability. researchgate.netaip.org This approach can lead to exceptionally high levels of cell transfection. aip.org An extended gene expression (EGE) method has also been applied, which involves a combination of medium exchange and repeated transfection of cell cultures with recombinant plasmids. researchgate.net This highlights that optimizing the transfection procedure through repeated administrations can be a valuable strategy in research to maximize gene expression, particularly when combined with appropriate reporter technologies. aip.org
Comparative Research Analyses of Lipofection
Comparison with Other Non-Viral Gene Delivery Techniques in Research Contexts
Non-viral gene delivery methods encompass a diverse range of strategies, including physical techniques, other chemical approaches, and advanced nanocarriers. Comparing lipofection with these methods reveals its relative position in terms of efficiency, applicability, and ease of use in research settings.
Physical Methods (e.g., Electroporation, Microinjection, Sonoporation, Biolistics)
Physical methods bypass the need for chemical carriers by directly introducing nucleic acids into cells using mechanical or electrical forces. Electroporation, for instance, utilizes brief electrical pulses to create temporary pores in the cell membrane, allowing genetic material to enter assaygenie.com. Microinjection involves the direct injection of DNA into the cytoplasm or nucleus using a fine needle assaygenie.com. Biolistics (particle-mediated gene transfer) uses accelerated particles coated with DNA to penetrate cell walls and membranes nih.gov. Sonoporation employs ultrasound to enhance cell membrane permeability.
Compared to these physical methods, lipofection is often considered simpler and less technically demanding, not requiring specialized equipment like electroporators or gene guns solmeglas.com. However, physical methods like electroporation, particularly improved versions like Nucleofection, can offer high transfection efficiencies across a broad range of cell types, including hard-to-transfect and primary cells, by delivering the genetic material directly to the nucleus lonza.compainphysicianjournal.com. While electroporation can be highly efficient, it may also lead to cell damage if parameters are not optimized solmeglas.com. Biolistics can also achieve high gene delivery efficiency, particularly in plant cells, but can result in significant toxicity in some mammalian cells nih.govsolmeglas.com. Microinjection offers precise delivery to individual cells but is low-throughput .
One study comparing lipofection (using Lipofectamine 2000) and electroporation in a human large cell lung cancer cell line (Mehr-80) found that both methods were more efficient than calcium phosphate (B84403) and DEAE-dextran transfection nih.gov. Lipofection showed a slightly higher percentage of GFP-expressing cells (40.1%) compared to electroporation (34.1%), although the difference was not statistically significant nih.gov. However, electroporation resulted in lower SDF-1 expression levels compared to lipofection in this study nih.gov. Another study comparing Lipofectamine 2000 and gene electrotransfer (GET) in primary cultured cortex neurons found that while GET offered higher transfection efficiency, lipofection might be advantageous for in vitro application to these neurons due to its ability to induce complex dendritic arborization painphysicianjournal.com.
Chemical Methods (e.g., Calcium Phosphate Precipitation, DEAE-Dextran, Cationic Polymers)
Lipofection is one of several chemical methods that rely on carrier molecules to facilitate DNA uptake by cells . Calcium phosphate precipitation and DEAE-dextran transfection were among the earliest chemical methods developed promega.co.uk. These techniques involve forming complexes between negatively charged DNA and positively charged chemicals, which then interact with the cell membrane to enable entry, presumably via endocytosis promega.co.ukpromega.jp. Cationic polymers, such as polyethylenimine (PEI), also condense DNA into positively charged particles that can be taken up by cells nih.govresearchgate.net.
Lipofection, particularly with advanced reagents, generally offers higher transfection efficiency and broader cell type compatibility compared to calcium phosphate precipitation and DEAE-dextran methods promega.co.ukpromega.jp. Calcium phosphate transfection, while simple and low-cost, typically has low efficiency (around 10%) and can be toxic to cells, especially primary cells solmeglas.comlonza.com. It is also not ideal for protocols requiring long incubation periods solmeglas.com. Similarly, DEAE-dextran is simple and inexpensive but often yields low transfection efficiency for many cell types and is generally not suitable for generating stable cell lines lonza.com.
Liposome-mediated delivery (lipofection) is effective, easy to use, and affordable, and its popularity is reflected in the extensive number of publications utilizing this method across a wide range of research applications and cell lines researchgate.net. Unlike DEAE-dextran or calcium phosphate methods, liposome-mediated delivery can be used for in vivo gene transfer promega.co.ukpromega.jp.
Advanced Non-Viral Nanocarriers (e.g., Solid Lipid Nanoparticles, Nanostructured Lipid Carriers, Cell-Derived Nanovesicles, Exosomes)
Advanced non-viral nanocarriers, including various types of lipid nanoparticles (such as solid lipid nanoparticles and nanostructured lipid carriers) and cell-derived vesicles like exosomes, represent a newer generation of delivery systems with enhanced capabilities acs.org. These nanocarriers are designed to protect nucleic acids from degradation, improve cellular uptake, and in some cases, offer targeted delivery frontiersin.orgmdpi.com.
Lipid nanoparticles (LNPs), which include liposomes like those used in lipofection, have become particularly prominent, notably in the context of mRNA vaccines acs.orgdiversatechnologies.com. While conventional lipofection reagents like Lipofectamine have been widely used, newer LNP formulations are being developed to improve efficiency and reduce toxicity, particularly in difficult-to-transfect cells thermofisher.comacs.org. Some studies suggest that certain modified cationic lipid formulations can be as efficient as or even more efficient than Lipofectamine in certain cell types, with potentially lower cytotoxicity acs.org.
Exosomes and exosome-like nanoparticles are being explored as natural nanocarriers, offering advantages such as low immunogenicity and the ability to cross biological barriers mdpi.com. Hybrid nanoparticles created by combining exosomes with liposomes have shown promise in encapsulating and delivering large plasmids, including CRISPR/Cas9 expression vectors, to cells that are resistant to transfection with liposomes alone mdpi.commdpi.com.
While advanced nanocarriers hold significant potential, lipofection using established reagents like the Lipofectamine series remains a widely used and often effective method for in vitro transfection in many common cell lines thermofisher.comlifesciencesite.com. However, the efficiency of lipofection can be limited in primary cells and certain difficult-to-transfect cell types, where advanced nanocarriers or other methods like electroporation might offer better results lonza.comresearchgate.netnih.gov.
Relative Efficiencies and Applicabilities Across Different Cell Lines and Primary Cells
The efficiency of lipofection is highly dependent on the cell type being transfected solmeglas.com. While lipofection is effective for many established and easy-to-transfect cell lines, its efficiency can be significantly lower in primary cells and certain hard-to-transfect cell lines lonza.comresearchgate.netnih.gov.
Studies have shown varying transfection efficiencies with Lipofectamine reagents across different cell types. For example, Lipofectamine 3000 has demonstrated superior transfection efficiency compared to earlier versions like Lipofectamine 2000 and other reagents in a range of cell lines, including HEK 293, HeLa, LNCaP, HepG2, and A549 cells thermofisher.com. In HEK293 cells, both Lipofectamine 3000 and Lipofectamine 2000 showed robust transfection efficiency, although Lipofectamine 3000 often performed better nih.govresearchgate.net.
However, transfecting primary cells, such as neurons, human umbilical vein endothelial cells (HUVECs), and stem cells, remains challenging painphysicianjournal.comresearchgate.netnih.gov. While some Lipofectamine formulations, like Lipofectamine LTX with PLUS reagent or Lipofectamine MessengerMAX, have been developed to improve transfection in primary and difficult-to-transfect cells, efficiencies can still vary widely researchgate.netthermofisher.comonscience.es. For instance, Lipofectamine LTX with PLUS reagent achieved transfection efficiencies exceeding 50% in cells like RAW 267.3 murine macrophages, murine neural progenitor cells, and HUVECs researchgate.net. Lipofectamine MessengerMAX is specifically designed for high transfection efficiency in neurons and a broad spectrum of primary cells using mRNA thermofisher.comonscience.es. Despite these advancements, achieving high transfection rates in primary neurons with lipofection can still be difficult, with reported efficiencies sometimes being low researchgate.net.
Comparative data highlights the variability in transfection efficiency across different methods and cell types. For example, in a study comparing various methods in normal mouse lung cells and adenocarcinoma cells, Lipofectamine 2000 showed potential selectivity for lung tumor cells, while other methods like lentivirus and AAV6 were more efficient in normal lung cells or both nih.gov. In human periodontal ligament stem cells, Lipofectamine 2000 and another reagent showed very poor transfection efficiencies (<6%) compared to a lentiviral vector (~95%) nih.gov. For human bone marrow mesenchymal stem cells, Lipofectamine LTX showed higher efficiency than some other reagents but with lower cell viability nih.gov.
Table 1 summarizes some comparative transfection efficiency data from the search results across different cell types and methods.
| Cell Type | Method | Transfection Efficiency (%) | Reference |
| Primary cultured cortex neurons | Lipofectamine 2000 (2µL) | 16.13 ± 3.38 | painphysicianjournal.com |
| Primary cultured cortex neurons | Lipofectamine 2000 (3µL) | 19.78 ± 3.38 | painphysicianjournal.com |
| Primary cultured cortex neurons | Lipofectamine 2000 (4µL) | 23.20 ± 5.02 | painphysicianjournal.com |
| Primary cultured cortex neurons | Gene Electrotransfer | 30.67 ± 2.94 | painphysicianjournal.com |
| Mehr-80 (Lung Cancer Cell Line) | Lipofection | 40.1 | nih.gov |
| Mehr-80 (Lung Cancer Cell Line) | Electroporation | 34.1 | nih.gov |
| Mehr-80 (Lung Cancer Cell Line) | Calcium Phosphate | 8.4 | nih.gov |
| Mehr-80 (Lung Cancer Cell Line) | DEAE-Dextran | 8.2 | nih.gov |
| CHO cells (Chinese Hamster Ovary) | Lipofectamine 2000 | 17.1 ± 1.00 | lifesciencesite.com |
| CHO cells (Chinese Hamster Ovary) | Xtreme HP Plasmid DNA | 39.25 ± 1.00 | lifesciencesite.com |
| Human Periodontal Ligament Stem Cell | Lipofectamine 2000 | <6 | nih.gov |
| Human Periodontal Ligament Stem Cell | Lentiviral vector | ~95 | nih.gov |
| Human Bone Marrow Mesenchymal Stem Cell | Lipofectamine LTX | Higher than TransIT-2020, Lipofectamine 3000, PEI | nih.gov |
| Human Bone Marrow Mesenchymal Stem Cell | TransIT-2020 | ~30 | nih.gov |
Note: Transfection efficiency metrics and experimental conditions vary across studies.
Advantages and Limitations in Specific Research Paradigms
Lipofection offers several advantages that contribute to its widespread use in molecular biology research, but it also has limitations that can influence the choice of transfection method for specific applications.
Advantages (e.g., Simplicity, Reproducibility, Broad Cell Type Compatibility, Transient Expression Capability)
One of the primary advantages of lipofection is its relative simplicity and ease of use compared to many physical and viral methods solmeglas.comresearchgate.net. The protocol typically involves mixing the lipofection reagent with nucleic acid and adding the complex to cells in culture researchgate.net. This simplicity makes it accessible for most research laboratories without the need for specialized training or equipment researchgate.net.
Lipofection is also known for its reproducibility when optimized for a specific cell type and nucleic acid solmeglas.comlifesciencesite.com. Following established protocols and maintaining consistent experimental conditions can lead to reliable transfection results.
While not universally efficient across all cell types, lipofection is compatible with a broad range of established cell lines solmeglas.comlonza.comresearchgate.net. Many commercial lipofection reagents are marketed for their ability to transfect a wide variety of commonly used cell lines with good efficiency thermofisher.comlifesciencesite.com. This broad compatibility makes it a versatile tool for many standard research applications.
Lipofection is well-suited for achieving transient gene expression, where the introduced genetic material is expressed for a limited time without integrating into the host genome lonza.comonscience.es. This is useful for short-term studies of gene function, protein production, or RNA interference onscience.esigbiosystems.com. The transient nature of expression can be advantageous in experiments where stable integration or long-term expression is not desired or could lead to unintended consequences onscience.es. Lipofection can also be used for stable transfection, though this typically requires selection for cells that have integrated the foreign DNA lonza.compromega.co.uk.
Other advantages include the ability to deliver various types of nucleic acids, including DNA, RNA (mRNA, siRNA), and even proteins solmeglas.comlonza.comigbiosystems.com. The cost-effectiveness of the reagents compared to the infrastructure required for some physical methods or the production of viral vectors can also be a factor in its favor solmeglas.com.
Despite these advantages, lipofection's limitations, particularly its variable efficiency and potential cytotoxicity in certain cell types, especially primary cells, necessitate careful consideration and optimization for each specific research application lonza.compainphysicianjournal.com.
Research-Related Limitations (e.g., Variable Efficiency in certain primary cells, impact on cellular viability in some research settings)
Lipofection, while a widely used method for introducing nucleic acids into cells in research settings, presents several limitations, particularly concerning its variable efficiency in primary cells and its potential impact on cellular viability. These factors can significantly influence the success and interpretation of experimental results.
A notable limitation of lipofection is its often low and inconsistent transfection efficiency when applied to primary cells and stem cells, which are frequently more challenging to transfect compared to immortalized cell lines lonza.comresearchgate.netnih.govmdpi.comresearchgate.netnih.gov. Studies have indicated that methods based on liposome-mediated transfection may not satisfactorily transfect certain primary cell types researchgate.net. For example, in research involving human periodontal ligament stem cells, reagents like Lipofectamine 2000 demonstrated very low transfection efficiencies, reported to be less than 6%, in stark contrast to the approximately 95% efficiency achieved with a lentiviral vector nih.gov. Similarly, primary lymphocytes have shown consistently low transfection efficiency, remaining below 20% in studies evaluating lipid-based reagents mdpi.com. While some newer formulations, such as Lipofectamine LTX and Lipofectamine 3000, have been developed to improve efficiency in challenging cell types, their performance can still vary significantly depending on the specific primary cell type nih.govthermofisher.comthermofisher.com. Research with human bone marrow mesenchymal stem cells (hBM-MSCs) showed that Lipofectamine LTX provided higher transfection efficiency compared to other reagents like TransIT-2020 and polyethylenimine (PEI), but this was accompanied by low cell viability (below 50%) nih.gov. In contrast, TransIT-2020 achieved lower efficiency (~30%) but with significantly higher cell recovery (~90%) nih.gov. Studies on human umbilical vein endothelial cells (HUVECs) also reported variable efficiencies with Lipofectamine 2000 and Lipofectamine LTX, with efficiencies generally remaining below 40% in some instances nih.govnih.gov.
Another critical limitation is the potential cytotoxicity of lipid-based transfection reagents, including Lipofectin, which can negatively impact cellular viability in research lonza.comnih.govmdpi.comresearchgate.netpainphysicianjournal.comrsc.orgpromega.comresearchgate.netwestburg.eumdpi.com. The cationic lipid components of these reagents can interact with and disrupt cell membranes mdpi.comresearchgate.net. This cytotoxicity is a significant concern, especially when the experimental design requires subsequent functional studies on the transfected cells researchgate.net. High levels of cytotoxicity can restrict the applicability of lipofection, particularly in sensitive cell types such as primary neurons painphysicianjournal.com. Some research has observed a correlation where higher transfection efficiency achieved with lipid-based reagents is associated with lower cell viability rsc.org. Specific formulations, such as Lipofectamine 2000, are known to induce significant toxicity in various cell types researchgate.netpromega.com. While some reagents aim to balance efficiency with gentleness, achieving high efficiency without compromising viability remains a challenge in many research contexts nih.govthermofisher.com. For instance, a study on primary cultured cortex neurons noted that lipofection using Lipofectamine 2000 resulted in significant neuronal death, quantifying it at 27.37% painphysicianjournal.com. The level of cytotoxicity can be influenced by experimental variables, including the concentration of the transfection reagent and the amount of DNA used nih.govthermofisher.com. Manifestations of cytotoxicity can include early cell death, reduced proliferation rates, and observable changes in cell morphology westburg.eu.
Future Directions and Advanced Concepts in Lipofection Research
Ongoing Research on Lipoplex Formulation Advancements
Significant effort is directed towards refining the composition and structure of lipoplexes – the complexes formed between cationic lipids and nucleic acids – to improve their stability, cellular uptake, and endosomal escape. researchgate.netscienceopen.com
Development of Novel Cationic Lipids and Auxiliary Lipids
The molecular structure of cationic lipids is a critical determinant of transfection efficiency. Research is focused on synthesizing novel cationic lipids with modified headgroups, linkers, and hydrophobic domains to optimize interactions with negatively charged nucleic acids and cell membranes. nih.govresearchgate.netacs.org For instance, studies explore the inclusion of simple sugar molecules or amino acids like arginine, lysine, and histidine in the headgroup region to enhance efficiency and reduce cytotoxicity. nih.govresearchgate.net
Auxiliary lipids, such as dioleoylphosphatidylethanolamine (DOPE) and cholesterol, are often included in lipoplex formulations to enhance stability and facilitate endosomal escape. promega.comnih.govmdpi.com Research continues to investigate the optimal ratios and types of auxiliary lipids to improve lipoplex performance. nih.govmdpi.com
Engineering Stimuli-Responsive Lipoplexes for Spatiotemporal Control in Research
Stimuli-responsive lipoplexes are being developed to enable controlled release of nucleic acids in response to specific internal or external triggers within the cellular environment. unimi.itnih.govmdpi.com These triggers can include changes in pH (e.g., in endosomes), redox potential, enzyme activity, temperature, or light. unimi.itnih.govnih.gov By designing lipids that undergo conformational changes or bond cleavage under specific conditions, researchers aim to improve the timely and localized delivery of genetic material, thereby enhancing transfection efficiency and reducing off-target effects. unimi.itnih.gov
Targeted Lipoplex Formulations for Specific Cell or Tissue Research
To achieve cell or tissue-specific transfection, researchers are developing targeted lipoplex formulations. This involves modifying the lipoplex surface with ligands, antibodies, or cell-penetrating peptides that can bind to specific receptors or markers on target cells. nih.govunimi.it This directed delivery can increase the accumulation of lipoplexes at the desired site, improving transfection efficiency in specific cell populations and minimizing exposure to non-target cells. unimi.it
Deeper Understanding of Lipoplex-Membrane Interactions and Intracellular Trafficking Pathways
A more profound understanding of how lipoplexes interact with cellular membranes and navigate intracellular trafficking pathways is crucial for rational design of improved formulations. nih.govmdpi.complos.org Studies are investigating the mechanisms of cellular entry, predominantly via endocytosis, and the subsequent escape from endosomes to release the nucleic acid cargo into the cytoplasm. mdpi.complos.org Advanced techniques like single-particle tracking and particle image correlation spectroscopy are employed to visualize and quantify the movement of lipoplexes within living cells, revealing transitions between directed transport along microtubules and Brownian motion. uni-leipzig.deconicet.gov.arconicet.gov.ar Research also focuses on the interaction of lipoplexes with anionic cellular lipids and how this interaction influences DNA release and the formation of non-bilayer lipid phases that may be critical for endosomal escape. researchgate.netacs.orgresearchgate.net
Integration with High-Throughput Screening and Advanced Analytical Techniques in Research
High-throughput screening (HTS) methodologies are being increasingly integrated into lipofection research to rapidly evaluate the transfection efficiency and characteristics of large libraries of novel lipid formulations and lipoplexes. nih.govpolyplus-sartorius.comnih.gov Automated liquid handling systems and advanced detection methods in multi-well plate formats enable the simultaneous testing of numerous conditions and formulations. nih.govpolyplus-sartorius.com This accelerates the discovery and optimization of effective transfection reagents. nih.govox.ac.uk Advanced analytical techniques, such as synchrotron small-angle X-ray scattering (SAXS) and neutron reflectivity, are used to characterize the structural properties of lipoplexes and their interactions with membranes at a molecular level, providing insights into the correlation between lipoplex structure and transfection activity. researchgate.netill.eu
Mitigating Unintended Cellular Responses in Research Models (e.g., Altered Gene Expression Profiles, Cellular Stress)
Lipofection, while a powerful research tool, can sometimes induce unintended cellular responses, including altered gene expression profiles and cellular stress, which can confound experimental results. biocompare.comresearchgate.netnih.gov Research is focused on understanding the mechanisms behind these effects, such as membrane perturbation and the activation of stress-response pathways. biocompare.comresearchgate.netnih.gov Strategies to mitigate these unintended responses include optimizing lipofection protocols, using highly pure DNA, and developing less cytotoxic lipid formulations. promega.com.au Studies have shown that certain liposomal formulations can activate stress-related genes and pathways, highlighting the importance of considering these effects when interpreting research data and exploring alternative transfection methods or reagent compositions. researchgate.netnih.govresearchgate.netresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Lipofectin (mixture of DOTMA and DOPE) | 168009379 |
| N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) | 100984821 |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 5281125 |
| 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) | 162183 |
| 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol) | 9948620 |
| Cholesterol | 5997 |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 24865 |
| 1,2-dimyristoylphosphatidylcholine (DMPC) | 5311211 |
| 1,2-dipalmitoylphosphatidylserine (DPPS) | 105431 |
| Dimethyldioctadecylammonium bromide (DDAB) | 18370 |
| DODAP (1,2-dioleoyl-3-dimethylammonium propane) | 148201 |
| YSK05 | Not readily available on PubChem with a specific CID in search results. |
| SAINT-2 | Not readily available on PubChem with a specific CID in search results. |
| Oleoylcholine | Not readily available on PubChem with a specific CID in search results. |
| CholCadLys | Not readily available on PubChem with a specific CID in search results. |
| iPhos lipids | Class of lipids, no single CID. |
| PEG (Polyethylene glycol) | 174 |
Interactive Data Tables
Based on the search results, specific quantitative data suitable for interactive tables across multiple sections is limited. However, some findings can be presented in a structured format.
Table 1: Effect of Cationic Lipid Headgroup on Transfection Efficiency (Illustrative based on findings)
| Cationic Lipid Headgroup | Auxiliary Lipid | Relative Transfection Efficiency (Illustrative) | Reference (Illustrative) |
| Lysine-based | DOPE | High | researchgate.net |
| Arginine-based | DOPE | High | researchgate.net |
| Histidine-based | DOPE | Lower than Lysine/Arginine | researchgate.net |
| Xylosyl derivative | Cholesterol | Maximum on COS-1 cells | nih.gov |
| Arabinosyl derivative | Cholesterol | Transfection observed | nih.gov |
Table 2: Intracellular Lipoplex Motion in CHO-K1 Cells
| Motion Type | Percentage of Observation (Untreated Cells) | Influence of Microtubule Inhibition | Influence of Actin Microfilament Inhibition | Reference |
| Directed Motion | >70% | Significantly Reduced | Reduced (less than microtubule inhibition) | conicet.gov.arconicet.gov.ar |
| Brownian Motion | <30% | Increased | Increased | conicet.gov.arconicet.gov.ar |
Note: Data is based on observations of multicomponent lipoplexes in CHO-K1 cells using single-particle tracking. conicet.gov.arconicet.gov.ar
Table 3: Impact of Lipofectamine 2000/siRNA on Autophagosome Formation in Hepatoma Cells
| NC siRNA Concentration | Time Point Post-Transfection | Effect on LC3-II and GFP-LC3 Levels | Reference |
| 50 nM | 72 hours | Significant Increase | researchgate.netnih.gov |
| 100 nM | 48 hours | Significant Increase | researchgate.netnih.gov |
| 200 nM | 24 hours | Significant Increase | researchgate.netnih.gov |
Note: This table summarizes findings regarding the induction of autophagy markers by Lipofectamine 2000/siRNA complexes in Huh7.5 hepatoma cells.
Expanding Non-Human In Vivo Research Applications and Overcoming Delivery Barriers
Lipofection, while widely used for in vitro gene delivery, faces significant challenges when applied in vivo, particularly in non-human research models. The translation of efficient in vitro results to in vivo settings is a major hurdle ajol.info. Barriers to successful in vivo lipofection include sensitivity to serum components, rapid clearance by the reticuloendothelial system (RES), and lack of target specificity psu.edunih.gov. Cationic lipids, which form the basis of lipoplexes, can interact non-specifically with negatively charged serum proteins, reducing transfection efficiency psu.edunih.gov.
Despite these obstacles, research continues to explore and expand the in vivo applications of lipofection in non-human models. Various administration routes are being investigated, including systemic (intravenous, intra-arterial) and local (intratumoral, intracerebroventricular, intraperitoneal, intramuscular, subcutaneous) injections ozbiosciences.com. Studies have demonstrated the potential of lipofection for targeted delivery in specific tissues. For instance, intratumoral injection of TAT peptide-modified liposome-DNA complexes showed gene expression in mouse tumor cells researchgate.net.
Overcoming in vivo delivery barriers often involves modifying the liposomal formulations. While neutral or anionic liposomes exhibit enhanced stability in serum and longer circulation times, they often have lower genetic material loading and reduced uptake by target cells compared to cationic liposomes nih.gov. Strategies to improve stability and targeting include surface modifications such as PEGylation, which can reduce non-specific interactions and RES uptake psu.edu. The inclusion of targeting ligands can also enhance tissue specificity psu.edunih.govfrontiersin.org.
Magnetofection, which combines lipofection with magnetic nanoparticles, represents an approach to enhance targeted in vivo delivery. This method utilizes a magnetic field to concentrate lipoplexes at a specific site, potentially increasing local transfection efficiency and reducing systemic dissemination ozbiosciences.com. Studies in mice have shown that Magnetofection with Lipofectamine 2000 and CombiMag can effectively silence gene expression in targeted tumors after tail vein injection, with a magnet positioned on the tumor ozbiosciences.com.
The efficiency of in vivo lipofection is also influenced by the administration route and the specific lipid formulation used psu.edu. Optimization of these factors is crucial for successful gene delivery in different non-human models and research applications psu.edu.
Despite the challenges, the potential of lipofection in non-human in vivo research for studying gene function, evaluating therapeutic gene candidates, and developing disease models remains significant. Continued research into novel lipid formulations, delivery strategies, and methods to overcome biological barriers is essential for expanding these applications.
The Role of Lipofection Principles in the Development of Next-Generation Non-Viral Vectors
The fundamental principles of lipofection, involving the electrostatic interaction between cationic lipids and negatively charged nucleic acids to form lipoplexes, have significantly influenced the development of next-generation non-viral gene delivery vectors ozbiosciences.commdpi.com. While early lipofection reagents like this compound demonstrated the potential of lipid-mediated gene transfer, their limitations in terms of in vivo efficiency and toxicity spurred the development of improved lipid formulations and novel non-viral systems painphysicianjournal.comresearchgate.netresearchgate.net.
The understanding gained from studying lipofection, particularly regarding the formation of lipoplexes, their interaction with cell membranes, and intracellular trafficking, has been instrumental in designing more effective carriers ajol.infonih.govozbiosciences.com. Key principles derived from lipofection research that are applied in next-generation vectors include:
Electrostatic Complex Formation: The concept of using positive charges to condense and protect negatively charged nucleic acids is a cornerstone of many non-viral vectors, including polymeric nanoparticles and lipid nanoparticles mdpi.comresearchgate.netnih.gov.
Endosomal Escape: Lipofection studies highlighted the critical barrier posed by the endosomal-lysosomal pathway, where internalized genetic material can be degraded nih.govfrontiersin.orgnih.gov. The "proton sponge effect," initially proposed to explain the mechanism of endosomal escape for certain polycations, has influenced the design of materials that can disrupt endosomal membranes and release their cargo into the cytoplasm ozbiosciences.commit.edu.
Surface Modification: The recognition that the surface properties of lipoplexes influence their stability, serum interactions, and cellular uptake has led to the development of modified lipid nanoparticles with optimized surface chemistries, including PEGylation and the incorporation of targeting ligands psu.edunih.govfrontiersin.orgfrontiersin.org.
Formulation Optimization: Research with lipofection demonstrated the importance of the lipid-to-DNA ratio and the inclusion of helper lipids (like DOPE) in enhancing transfection efficiency and reducing toxicity ajol.infofrontiersin.org. These principles are widely applied in the formulation of modern lipid nanoparticles frontiersin.org.
Next-generation non-viral vectors, such as lipid nanoparticles (LNPs) and various polymeric nanoparticles, build upon these principles while addressing the limitations of earlier lipofection methods. LNPs, for instance, often utilize ionizable cationic lipids that are less toxic than permanently charged lipids and can efficiently encapsulate and deliver mRNA and siRNA, as demonstrated by their success in mRNA vaccines frontiersin.orgmdpi.com. These systems are designed to improve stability in biological fluids, enhance target cell uptake, facilitate endosomal escape, and minimize toxicity and immunogenicity mdpi.comresearchgate.net.
The development of hybrid systems combining lipids with other materials, such as polymers or peptides, also reflects the evolution of lipofection principles ozbiosciences.comresearchgate.net. These hybrid vectors aim to leverage the advantages of different components to achieve improved transfection efficiency and overcome multiple delivery barriers simultaneously ozbiosciences.comresearchgate.net.
In essence, this compound and subsequent lipofection research provided foundational knowledge about the challenges and possibilities of using synthetic carriers for gene delivery. This knowledge has been crucial in the rational design and development of the diverse array of non-viral vectors being explored today for various therapeutic applications.
Q & A
Q. How does this compound compare to newer lipid-based transfection reagents in terms of efficiency and cytotoxicity?
- Methodological Answer : this compound (DOTMA/DOPE) has higher cytotoxicity but superior efficiency for large DNA vs. newer reagents (e.g., Lipofectamine 3000). Direct comparisons require:
- Side-by-side assays : Use identical DNA, cell lines, and metrics (e.g., transformants/µg DNA).
- Mechanistic profiling : Assess endosomal escape (e.g., pH-sensitive dyes) and DNA release kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
